(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C30H25N5O2S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(5Z)-2-(2-methylphenyl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C30H25N5O2S/c1-19(2)37-24-15-13-21(14-16-24)27-22(18-34(32-27)23-10-5-4-6-11-23)17-26-29(36)35-30(38-26)31-28(33-35)25-12-8-7-9-20(25)3/h4-19H,1-3H3/b26-17- |
InChI Key |
HWFBJTUVJAECJX-ONUIUJJFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC(C)C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of S-Alkylated Triazoles
The thiazolo-triazole scaffold is synthesized from 4-(4-substituted-phenylsulfonyl)phenyl-1,2,4-triazole-3-thiols (1a–c ) via S-alkylation and subsequent cyclization:
Step 1: S-Alkylation
Triazole-thiols react with 2-bromo-4'-fluoroacetophenone in anhydrous ethanol under reflux to form S-alkylated intermediates (2a–c ) (Yield: 78–85%):
Step 2: Acid-Mediated Cyclization
Treatment of 2a–c with concentrated sulfuric acid at 0°C induces cyclization to thiazolo[3,2-b]triazoles (3a–c ) (Yield: 70–76%):
Characterization Data :
Alternative Core Synthesis via Multicomponent Reactions
A one-pot, catalyst-free method employs dibenzoylacetylene and triazole derivatives at room temperature to form functionalized thiazolo-triazoles (Yield: 82–90%). This route avoids harsh acids but requires precise stoichiometric control.
Final Assembly of the Target Compound
Coupling of Thiazolo-Triazole and Pyrazole Intermediates
The target molecule is synthesized by reacting 5-(4-fluorobenzylidene)thiazolo-triazol-6-one (4a ) with 1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde under basic conditions (Yield: 65%):
Reaction Conditions :
-
Base : Triethylamine (2 equiv).
-
Solvent : Anhydrous ethanol.
-
Temperature : Reflux (78°C).
Characterization and Spectral Data
Molecular Formula : C₃₀H₂₅N₅O₂S.
1H NMR (500 MHz, CDCl₃) :
-
δ 8.05 (s, 1H, thiazole-CH), 7.12–7.94 (m, aromatic H), 5.21 (septet, 1H, OCH(CH₃)₂), 2.41 (s, 3H, CH₃).
13C NMR : -
165.4 ppm (C=O), 158.2 ppm (OCH(CH₃)₂), 111.5 ppm (thiazole-CH).
HRMS : m/z 519.6168 [M+H]⁺.
Yield Optimization and Scalability
| Step | Reaction | Yield (%) | Key Parameters |
|---|---|---|---|
| 1 | S-Alkylation | 78–85 | Anhydrous EtOH, reflux |
| 2 | Cyclization | 70–76 | H₂SO₄, 0°C |
| 3 | Knoevenagel | 68–75 | PEG-400, L-proline |
| 4 | Z-Isomer Formation | 77–84 | NaOAc, Ac₂O |
| 5 | Final Coupling | 65 | Et₃N, reflux |
Challenges in Scaling :
-
Acid-mediated cyclization requires strict temperature control to avoid side reactions.
-
PEG-400 solvent recovery is cost-intensive for industrial-scale synthesis.
Comparative Analysis of Synthetic Routes
Acid-Mediated vs. Catalyst-Free Routes
Solvent Impact on Z/E Ratio
| Solvent | Z/E Ratio | Yield (%) |
|---|---|---|
| Acetic Acid | 3:1 | 77 |
| EtOH with NaOAc | 9:1 | 82 |
| DMF | 2:1 | 68 |
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess notable anticancer properties. For instance, studies have demonstrated that similar compounds inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to apoptosis in cancer cells, making such compounds attractive candidates for anticancer drug development .
Antiviral Properties
The compound's structural similarities to other bioactive molecules suggest potential antiviral activity. Investigations into related pyrazole derivatives have shown effectiveness against various viral infections by interfering with viral replication mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and condensation methods. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structural integrity and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study focusing on a series of thiazole derivatives demonstrated their ability to inhibit cancer cell lines effectively. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This case highlights the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer therapy.
Case Study 2: Antiviral Mechanism
In another investigation, a related compound was tested for its antiviral activity against coronaviruses. The results indicated that subtle modifications in the phenyl moiety could significantly enhance antiviral efficacy. This finding underscores the importance of structural variations in optimizing biological activity against viral pathogens .
Mechanism of Action
The mechanism of action of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their differences are summarized below:
Key Observations:
Substituent Position and Electronic Effects: The target compound’s ortho-methylphenyl group (vs. para-substituted analogs in ) may reduce steric hindrance in planar regions, favoring π-π stacking interactions.
Pyrazole vs. Benzylidene Linkers :
- Compounds like replace the pyrazole with a propoxybenzylidene group, simplifying synthesis but possibly reducing target specificity due to fewer hydrogen-bonding sites.
Analytical Data:
Inferred Pharmacological Properties
While biological data for the target compound are absent in the evidence, trends from analogs suggest:
Biological Activity
The compound (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The intricate structure of this compound suggests potential interactions with various biological targets, making it a subject of significant interest in medicinal chemistry.
Antimicrobial Activity
Research has shown that compounds similar to (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit notable antimicrobial properties. In one study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives demonstrated significant growth inhibition at minimum inhibitory concentration (MIC) values as low as 4.0 μg/ml against Staphylococcus aureus and other gram-positive bacteria .
Antioxidant Activity
Antioxidant properties are also prominent among thiazole and triazole derivatives. The compound's structural features allow it to scavenge free radicals effectively. In comparative studies using the DPPH free radical-scavenging assay, similar compounds showed remarkable antioxidant activity compared to standard antioxidants . This suggests that the compound may have potential applications in preventing oxidative stress-related diseases.
Anticancer Potential
The anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored through molecular docking studies targeting various cancer-related pathways. For instance, docking studies indicate that these compounds can interact with the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis . Such interactions suggest the potential for developing novel anticancer agents based on this scaffold.
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-2-(2-methylphenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its unique structural components:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole moiety | Antimicrobial and anti-inflammatory |
| Triazole ring | Anticancer and antioxidant |
| Pyrazole unit | Antimicrobial and antiviral |
The combination of these heterocycles enhances the compound's ability to interact with biological targets effectively.
Study 1: Synthesis and Evaluation of Antimicrobial Activity
A series of compounds derived from pyrazole and triazole were synthesized and tested for their antimicrobial efficacy. Among them, specific derivatives exhibited MIC values comparable to established antibiotics. The study highlighted the importance of substituent variations in enhancing biological activity .
Study 2: Molecular Docking for Anticancer Activity
In silico studies were conducted to evaluate the binding affinities of thiazolo[3,2-b][1,2,4]triazole derivatives with VEGFR. The results indicated strong binding interactions that could potentially inhibit tumor growth by disrupting angiogenesis pathways . This opens avenues for further exploration in cancer therapeutics.
Q & A
Q. What are effective synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step reactions, including cyclocondensation and cross-coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water mixtures at 50°C for 16 hours is a key step, as seen in triazole-pyrazole hybrids . Optimization can leverage Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), temperature (50–100°C), and catalyst loading (e.g., CuSO₄/ascorbate ratios). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methylidene groups (δ 5.2–5.8 ppm). Coupling constants (e.g., J = 15–18 Hz for Z/E isomers) confirm stereochemistry .
- IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., m/z 550–600 range) and purity (>95%) .
Q. How can preliminary biological activity screening be designed?
Use in vitro assays against fungal targets (e.g., Candida albicans) with MIC (Minimum Inhibitory Concentration) protocols. Compare to fluconazole controls. Molecular docking against 14-α-demethylase (PDB: 3LD6) predicts binding affinity for triazole-thiazole hybrids .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in heterocyclic ring formation?
Regioselectivity arises from electronic effects (e.g., electron-withdrawing groups on phenyl rings directing cyclization) and steric hindrance. Density Functional Theory (DFT) calculations model transition states, showing preferential 5-exo-dig cyclization over 6-endo-dig pathways due to lower activation energy (~15 kcal/mol difference) .
Q. How do substituents on the phenyl and pyrazole moieties influence bioactivity?
- 4-Propan-2-yloxy group : Enhances lipophilicity (logP +0.5), improving membrane permeability .
- 2-Methylphenyl : Increases steric bulk, reducing off-target interactions in kinase assays . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent Hammett constants (σ) with antifungal IC₅₀ values (R² = 0.82) .
Q. What advanced methods resolve crystallographic or tautomeric ambiguities?
- Single-crystal X-ray diffraction : Resolves Z-configuration of methylidene groups (C=C bond length ~1.34 Å) and dihedral angles between thiazolo-triazole planes (~25°) .
- Dynamic NMR : Detects tautomerism in solution (e.g., thione ↔ thiol interconversion at 60°C) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor assess CYP450-mediated degradation (t₁/₂ > 60 mins suggests stability) .
- Ames test : No mutagenicity observed at 500 µg/plate in Salmonella strains TA98/TA100 .
Methodological Notes
- Contradictions in Evidence : reports 61% yield for triazole-pyrazole synthesis, while notes lower yields (45–50%) for bulkier substituents. This suggests steric effects require tailored optimization .
- Unreliable Sources : BenchChem () is excluded per guidelines; data are cross-validated via PubChem and peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
